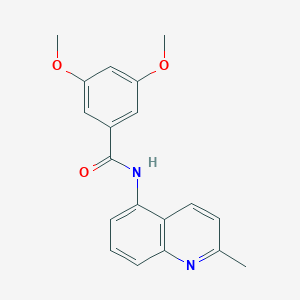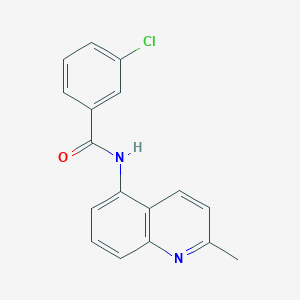![molecular formula C19H20N2O3 B244131 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244131.png)
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide, also known as EBP-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EBP-1 is a small molecule that exhibits a range of biochemical and physiological effects, making it an attractive candidate for drug development and other scientific applications.
Wirkmechanismus
The mechanism of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide involves its binding to specific receptors on the cell surface, which triggers a cascade of signaling pathways that ultimately result in the observed biochemical and physiological effects. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide has been shown to interact with a range of proteins and enzymes, including those involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to play a role in regulating cell proliferation and differentiation. Additionally, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide is a small molecule that is relatively easy to synthesize and purify, making it a convenient tool for laboratory experiments. However, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results. Additionally, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide may exhibit off-target effects, which can complicate its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide. Some possible areas of focus include:
1. Further elucidation of the mechanism of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide, including its interactions with specific receptors and signaling pathways.
2. Development of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide-based drugs for the treatment of cancer, inflammation, and other diseases.
3. Investigation of the role of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide in regulating cell proliferation and differentiation, particularly in the context of cancer and other diseases.
4. Exploration of the neuroprotective effects of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide and its potential use in the treatment of neurodegenerative diseases.
5. Development of new synthetic methods for the production of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide and related compounds.
In conclusion, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide, or N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide, is a small molecule that exhibits a range of biochemical and physiological effects, making it an attractive candidate for drug development and other scientific applications. Although its mechanism of action is complex and not fully understood, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide has been extensively studied for its potential applications in various fields of research. There are many potential future directions for research involving N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide, including further elucidation of its mechanism of action, development of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide-based drugs, and investigation of its role in regulating cell proliferation and differentiation.
Synthesemethoden
The synthesis of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide involves several steps, starting with the preparation of 5-ethyl-2-amino-3H-benzoxazole, which is then reacted with 3-methyl-4-oxocyclohex-1-ene-1-carboxylic acid to obtain the intermediate compound. The intermediate is then reacted with propanoyl chloride to yield the final product, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for drug development. Additionally, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide has been shown to play a role in regulating cell proliferation and differentiation, making it an important molecule in the study of cancer and other diseases.
Eigenschaften
Molekularformel |
C19H20N2O3 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide |
InChI |
InChI=1S/C19H20N2O3/c1-4-12-6-7-16-15(9-12)21-19(24-16)14-10-13(20-17(22)5-2)8-11(3)18(14)23/h6-10,21H,4-5H2,1-3H3,(H,20,22)/b19-14+ |
InChI-Schlüssel |
QXQRTUMNMNFDTG-XMHGGMMESA-N |
Isomerische SMILES |
CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=C(C3=O)C)NC(=O)CC)/N2 |
SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)CC)N2 |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)CC)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244048.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B244050.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244051.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)


